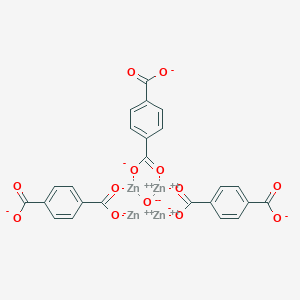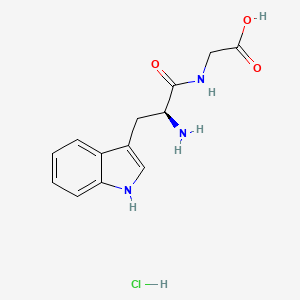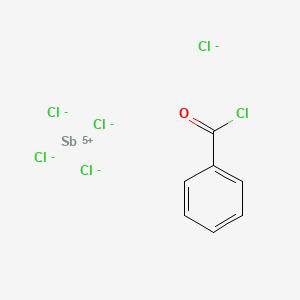
(Benzoyl chloride)pentachloroantimony
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Benzoyl chloride)pentachloroantimony is a chemical compound with the formula C7H5ClO·SbCl5. It is a complex formed between benzoyl chloride and antimony pentachloride. This compound is known for its unique reactivity and has applications in various fields of chemistry and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (benzoyl chloride)pentachloroantimony typically involves the reaction of benzoyl chloride with antimony pentachloride. Benzoyl chloride can be prepared by reacting benzoic acid with thionyl chloride or phosphorus pentachloride . The reaction conditions usually involve heating and stirring to ensure complete reaction and formation of the desired product .
Industrial Production Methods
In industrial settings, benzoyl chloride is produced by the chlorination of toluene to form benzotrichloride, which is then hydrolyzed to benzoyl chloride. This benzoyl chloride is then reacted with antimony pentachloride to form this compound .
Análisis De Reacciones Químicas
Types of Reactions
(Benzoyl chloride)pentachloroantimony undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form benzoic acid and hydrochloric acid.
Substitution: Reacts with alcohols to form esters and with amines to form amides.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, alcohols, and amines. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from the reactions of this compound include benzoic acid, esters, and amides, depending on the specific reagents used .
Aplicaciones Científicas De Investigación
(Benzoyl chloride)pentachloroantimony has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (benzoyl chloride)pentachloroantimony involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various products depending on the nucleophile involved . The molecular targets and pathways include the formation of acyl derivatives and the release of hydrochloric acid .
Comparación Con Compuestos Similares
Similar Compounds
Benzoyl chloride: Similar in structure but lacks the antimony component.
Antimony pentachloride: Used as a Lewis acid catalyst in organic reactions but does not have the same reactivity as (benzoyl chloride)pentachloroantimony.
Uniqueness
This compound is unique due to its combination of benzoyl chloride and antimony pentachloride, which imparts distinct reactivity and catalytic properties. This makes it valuable in specific synthetic applications where both components’ properties are advantageous .
Propiedades
Número CAS |
38897-60-8 |
|---|---|
Fórmula molecular |
C7H5Cl6OSb |
Peso molecular |
439.6 g/mol |
Nombre IUPAC |
antimony(5+);benzoyl chloride;pentachloride |
InChI |
InChI=1S/C7H5ClO.5ClH.Sb/c8-7(9)6-4-2-1-3-5-6;;;;;;/h1-5H;5*1H;/q;;;;;;+5/p-5 |
Clave InChI |
FYEUVQAYWBSQIB-UHFFFAOYSA-I |
SMILES canónico |
C1=CC=C(C=C1)C(=O)Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Sb+5] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



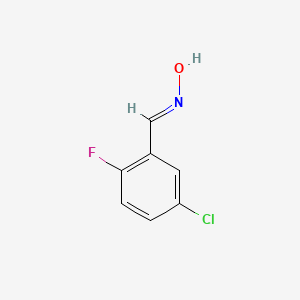

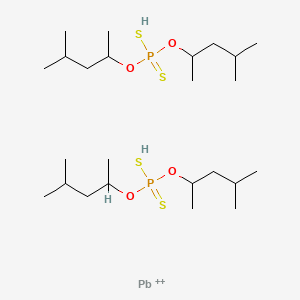
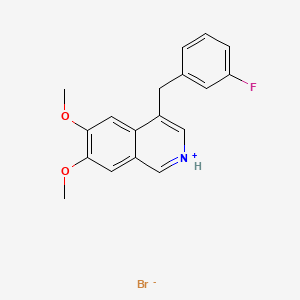
![Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]-](/img/structure/B13737639.png)
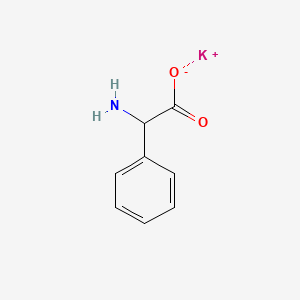
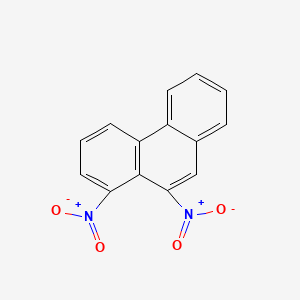
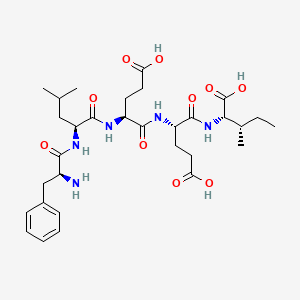

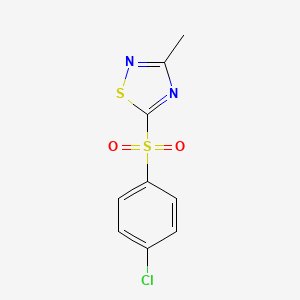
![5-Methylbicyclo[2.2.2]oct-2-ene](/img/structure/B13737677.png)
